molecular formula C12H16O3 B3060625 4-(2-Methoxy-5-methylphenyl)butanoic acid CAS No. 58404-64-1

4-(2-Methoxy-5-methylphenyl)butanoic acid

Cat. No. B3060625
M. Wt: 208.25 g/mol
InChI Key: QWXBQKDUQJHCEZ-UHFFFAOYSA-N
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Patent
US04618683

Procedure details

A mixture of 4-Keto-γ-(2-methoxy-5-methylphenyl)butyric acid (123 g, 0.55 mole), HOAc (1.5 L), and H2SO4 (3.2 mL) in the presence of Pd/C catalyst (12.2 g, dry) was hydrogenated under 3 atmospheres H2 pressure for 3 hours at room temperature. The resulting solution was filtered and was evaporated to the volume of 100 mL. Water (1000 mL) was added with stirring. The solid was filtered, dried (in-vacuo), and was recrystallized from ether/hexane to yield 74 g white solid,, (64%); m+ 208.
Quantity
123 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
12.2 g
Type
catalyst
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:9]=1[O:15][CH3:16])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].OS(O)(=O)=O>[Pd].CC(O)=O>[CH3:16][O:15][C:9]1[CH:10]=[CH:11][C:12]([CH3:14])=[CH:13][C:8]=1[CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
123 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=C(C=CC(=C1)C)OC
Name
Quantity
3.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
12.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
was evaporated to the volume of 100 mL
ADDITION
Type
ADDITION
Details
Water (1000 mL) was added
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried (in-vacuo)
CUSTOM
Type
CUSTOM
Details
was recrystallized from ether/hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: CALCULATEDPERCENTYIELD 64.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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